molecular formula C13H14N2O3S B3016960 7-isobutyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 1370595-03-1

7-isobutyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No.: B3016960
CAS No.: 1370595-03-1
M. Wt: 278.33
InChI Key: ZZQCRBRKYBHQKF-UHFFFAOYSA-N
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Description

7-isobutyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a complex organic compound with a unique structure that includes a quinazolinone core fused with a dioxolo ring and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-isobutyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the dioxolo ring and the thioxo group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve a cost-effective and environmentally friendly production method.

Chemical Reactions Analysis

Types of Reactions

7-isobutyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.

    Substitution: The isobutyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the quinazolinone core.

Scientific Research Applications

7-isobutyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 7-isobutyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives and dioxolo-fused heterocycles. Examples are:

  • 6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
  • 7-isobutyl-6-oxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Uniqueness

The uniqueness of 7-isobutyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one lies in its thioxo group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

7-(2-methylpropyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-7(2)5-15-12(16)8-3-10-11(18-6-17-10)4-9(8)14-13(15)19/h3-4,7H,5-6H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQCRBRKYBHQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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